molecular formula C16H20N2O5S B2406505 (3-Methyl-4-propan-2-ylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-47-3

(3-Methyl-4-propan-2-ylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No. B2406505
CAS RN: 869070-47-3
M. Wt: 352.41
InChI Key: BLZRIDNCMNDMNI-UHFFFAOYSA-N
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Description

(3-Methyl-4-propan-2-ylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as MDP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. MDP is a sulfonated pyrimidine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel substituted 1,5-Benzothiazepines incorporating the sulfonyl group have been synthesized, showing the potential of sulfonyl-containing compounds in creating new chemical structures (Chhakra et al., 2019).
  • Research into pyrimethamine sulfonate complexes highlights the role of sulfonic acid groups in mimicking carboxylate anions, demonstrating the versatility of sulfonate in molecular interactions (Balasubramani et al., 2007).

Reactivity and Formation of Heterocycles

  • Studies on the chemistry of pyrimidines have explored the formation of furo- and thieno[3,2-d]pyrimidines, illustrating the complex reactions possible with pyrimidine derivatives (Spada et al., 2009).
  • The sulfation and sulfonation of methylated phenols with sulfur trioxide have been studied, contributing to the understanding of reactions involving sulfonate groups (Goossens et al., 1988).

Conductance and Solvent Behavior

  • The conductance of 6-(4-chlorophenyl)-1, 2, 3, 4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile in DMSO-water mixtures has been analyzed, providing insights into the interactions and solvent properties of similar compounds (Gaware, 2021).

Biological and Pharmacological Research

  • Dimethyl sulfoxide's effects on ion currents and calcium influx in hippocampal neurons demonstrate the biomedical potential of related sulfoxide compounds (Lu & Mattson, 2001).
  • The synthesis of chemiluminescent N-sulfopropyl acridinium esters in ionic liquids offers a safer method for producing biologically relevant compounds (Natrajan & Wen, 2013).

Miscellaneous Applications

  • A study on the synthesis and antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives illustrates the potential of sulfonate-based compounds in antimicrobial applications (Fadda et al., 2016).

properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-10(2)13-7-6-12(8-11(13)3)23-24(21,22)14-9-17(4)16(20)18(5)15(14)19/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZRIDNCMNDMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-propan-2-ylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

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